molecular formula C24H40N6O14 B1473235 1-(Azetidin-3-yl)piperidine-4-carboxamide sesquioxalate CAS No. 2098019-51-1

1-(Azetidin-3-yl)piperidine-4-carboxamide sesquioxalate

Cat. No.: B1473235
CAS No.: 2098019-51-1
M. Wt: 636.6 g/mol
InChI Key: MVGNBGKRZVCLEB-UHFFFAOYSA-N
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Description

1-(Azetidin-3-yl)piperidine-4-carboxamide sesquioxalate is a chemical building block of significant interest in medicinal chemistry and pharmaceutical research. Its structure incorporates both azetidine and piperidine-4-carboxamide motifs, which are privileged scaffolds in drug discovery for central nervous system (CNS) and neurodegenerative diseases. The piperidine-4-carboxamide moiety has been identified as a novel and effective scaffold for designing inhibitors of secretory glutaminyl cyclase (sQC), an enzyme target for Alzheimer's disease therapy . Inhibition of sQC prevents the formation of a neurotoxic peptide, offering a potential disease-modifying treatment pathway . Furthermore, the compound's hybrid structure suggests potential for developing ligands for various neurological targets. Research into similar piperidine-containing compounds highlights their role in modulating dopamine receptors, which are relevant for disorders like schizophrenia, and in serving as positron emission tomography (PET) tracers for brain imaging . The incorporation of the azetidine ring can fine-tune key physicochemical parameters, such as metabolic stability and membrane permeability, which are critical for developing effective therapeutics . This compound is intended for use in hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a synthetic intermediate for novel bioactive molecules. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(azetidin-3-yl)piperidine-4-carboxamide;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C9H17N3O.3C2H2O4/c2*10-9(13)7-1-3-12(4-2-7)8-5-11-6-8;3*3-1(4)2(5)6/h2*7-8,11H,1-6H2,(H2,10,13);3*(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVGNBGKRZVCLEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C2CNC2.C1CN(CCC1C(=O)N)C2CNC2.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H40N6O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

636.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Azetidine Ring Formation and Functionalization

Recent advances highlight several methods for azetidine synthesis and functionalization:

  • One-pot azetidine dimerization and aminopropylation: A mild, one-pot protocol has been developed for synthesizing 3-(azetidin-1-yl)propan-1-amine derivatives, which are key intermediates for further functionalization. This involves azetidine ring opening under acid catalysis (e.g., trifluoroacetic acid) in solvents like DMSO or acetonitrile at moderate temperatures (~50 °C) for extended periods (up to 72 hours). The process yields the aminopropylated azetidine dimer in high conversion (>90%) without significant polymerization.

  • Ring opening and nucleophilic substitution: The azetidine ring can be selectively opened by nucleophiles such as primary or secondary amines under acidic conditions. This step is crucial for introducing functional groups or linking azetidine to other heterocycles like piperidine.

  • Photocatalytic [2+2] cycloaddition: Innovative photocycloaddition methods using visible light and Ir(III) photocatalysts enable the construction of azetidine rings from 2-isoxazoline-3-carboxylates and alkenes, offering a route to azetidine-3-amines with diverse substitution patterns.

Representative Preparation Procedure (Based on Related Compounds)

Step Reagents & Conditions Outcome Notes
1. Azetidine dimerization Azetidine (1 eq), trifluoroacetic acid (0.5 eq), DMSO or CH3CN, 50 °C, 72 h Formation of 3-(azetidin-1-yl)propan-1-amine intermediate (~90% conversion) Monitored by 1H NMR; mild acid catalysis essential
2. Amide coupling 3-(Azetidin-1-yl)propan-1-amine, piperidine-4-carboxylic acid derivative, HATU, DIPEA, ambient temperature, 48 h Formation of 1-(azetidin-3-yl)piperidine-4-carboxamide Reaction monitored by LC-MS; purified by preparative HPLC
3. Salt formation Free base, sesquioxalic acid, suitable solvent (e.g., ethanol/water), controlled temperature Sesquioxalate salt of target compound Crystallization to isolate pure salt

Detailed Research Findings

  • Effect of reaction parameters on azetidine ring opening and dimerization: The presence of proton donors (e.g., trifluoroacetic acid) is critical to initiate ring opening. Solvent polarity and temperature significantly influence conversion rates. For instance, DMSO-d6 at 50 °C with 0.5 eq TFA yields >90% dimer after 72 h, whereas absence of acid results in minimal conversion even after prolonged reaction.

  • Aminopropylation efficiency with various amines: Studies show that piperidine and related cyclic amines achieve high conversion rates (up to 73%) in the aminopropylation step under optimized conditions (3 eq amine, 50 °C, 72 h). This step is crucial for linking azetidine to the piperidine scaffold.

  • One-pot synthesis advantage: Combining azetidine dimerization and subsequent amide coupling in a one-pot procedure streamlines synthesis, reduces purification steps, and improves overall yield and efficiency.

Summary Table of Key Reaction Conditions and Yields

Reaction Step Conditions Conversion/Yield (%) Notes
Azetidine dimerization Azetidine, 0.5 eq TFA, DMSO, 50°C, 72 h >90% conversion Essential acid catalysis, mild heating
Aminopropylation (piperidine) Piperidine (3 eq), 50°C, 72 h ~73% conversion High selectivity, monitored by NMR
Amide coupling HATU, DIPEA, RT, 48 h 50-70% isolated yield Purified by preparative HPLC
Sesquioxalate salt formation Acid-base reaction, crystallization Not explicitly reported Standard salt formation procedure

Chemical Reactions Analysis

1-(Azetidin-3-yl)piperidine-4-carboxamide sesquioxalate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-(Azetidin-3-yl)piperidine-4-carboxamide sesquioxalate involves its interaction with specific molecular targets and pathways. For example, the compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The compound’s closest analogs differ in substituents and salt forms:

Compound Key Substituents Salt Form Reported Use
1-(Azetidin-3-yl)piperidine-4-carboxamide sesquioxalate 4-carboxamide, 1-azetidinyl Sesquioxalate Pharmaceutical (potential)
1-(Azetidin-3-yl)-4-methoxypiperidine sesquioxalate 4-methoxy, 1-azetidinyl Sesquioxalate Pharmaceutical
(R)-N-(4-fluorobenzyl)piperidine-4-carboxamide 4-carboxamide, fluorobenzyl substituent None SARS-CoV-2 inhibitor
1-(Azetidin-3-yl)piperidine-4-carboxamide dihydrochloride 4-carboxamide, 1-azetidinyl Dihydrochloride Research (currently unavailable)

Key Observations :

  • Carboxamide vs.
  • Azetidinyl vs. Bulky Substituents : The azetidinyl group’s compact size contrasts with bulkier substituents (e.g., naphthalene in analogs), which could reduce steric hindrance and improve target access .

Pharmacokinetic and Physicochemical Properties

Salt Forms and Solubility:
  • Sesquioxalate vs. Dihydrochloride : The sesquioxalate salt (target compound) likely offers superior aqueous solubility compared to the dihydrochloride form, which is critical for oral bioavailability. However, the dihydrochloride variant is currently out of stock, limiting comparative studies .
  • Stability : Amide groups (as in the target compound) are more hydrolytically stable than esters (e.g., benzyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate in ), suggesting longer in vivo half-lives .

Biological Activity

Overview

1-(Azetidin-3-yl)piperidine-4-carboxamide sesquioxalate (CAS No. 2098019-51-1) is a compound of significant interest in medicinal chemistry due to its unique structural features, which include both azetidine and piperidine rings. This compound has been explored for its potential biological activities, particularly in drug discovery and development.

The compound is characterized by the following structural features:

Property Details
IUPAC Name 1-(Azetidin-3-yl)piperidine-4-carboxamide; oxalic acid
Molecular Formula C13_{13}H18_{18}N2_{2}O4_{4}
InChI Key MVGNBGKRZVCLEB-UHFFFAOYSA-N

Synthesis

The synthesis of this compound involves several key steps:

  • Formation of Azetidine Ring: Cyclization of appropriate precursors.
  • Formation of Piperidine Ring: Hydrogenation of pyridine derivatives or cyclization.
  • Amide Bond Formation: Coupling of the azetidine and piperidine rings.
  • Sesquioxalate Salt Formation: Reacting the amide with oxalic acid.

Biological Activity

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Properties: Studies have shown potential efficacy against various bacterial strains, suggesting it may serve as a lead compound for antibiotic development.
  • Antiproliferative Effects: Investigations into its ability to inhibit cancer cell growth are ongoing, with preliminary results indicating promise in targeting specific cancer pathways.

The biological activity is believed to stem from its interaction with specific molecular targets, such as enzymes or receptors involved in disease pathways. This interaction can modulate their activity, leading to therapeutic effects.

Case Studies and Research Findings

Several studies have explored the biological implications of related compounds, providing context for the potential applications of this compound:

  • Enzyme Inhibition Studies: Similar compounds have demonstrated the ability to inhibit soluble epoxide hydrolase, which is crucial in lipid metabolism and inflammation pathways .
  • Cell Line Testing: In vitro tests on various cancer cell lines have shown that derivatives of piperidine and azetidine can induce apoptosis, suggesting that modifications to this compound may enhance its anticancer properties .

Comparative Analysis

When compared to similar compounds, such as 1-(Azetidin-3-yl)piperidine-4-carboxamide dihydrochloride, the sesquioxalate form shows enhanced solubility and stability, which are critical for pharmaceutical applications.

Compound Biological Activity Notes
1-(Azetidin-3-yl)piperidine-4-carboxamideAntimicrobial, AntiproliferativeInvestigated for drug development
1-(Azetidin-3-yl)piperidine-4-carboxamide dihydrochlorideSimilar activities but less stableHydrochloride salt form

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(Azetidin-3-yl)piperidine-4-carboxamide sesquioxalate
Reactant of Route 2
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1-(Azetidin-3-yl)piperidine-4-carboxamide sesquioxalate

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